D-myo-Inositol 1-Phosphate Disodium Salt

Description

D-myo-Inositol 1-Phosphate Disodium Salt (CAS: Not explicitly provided; structurally related to 313263-16-0 for its dipotassium form) is a critical intermediate in the biosynthesis of myo-inositol, a molecule essential for cellular signaling and membrane formation. It is synthesized via stereoselective phosphorylation of myo-inositol derivatives using peptide catalysts, achieving high enantiomeric excess (>98% ee) . This compound serves as a substrate for enzymes like IMPL1 (Inositol Monophosphatase-Like 1), which hydrolyzes it to free myo-inositol in a Mg²⁺-dependent manner . Its role extends to neurological research, where it is used to study mood-stabilizing drugs targeting inositol depletion in bipolar disorder .

Properties

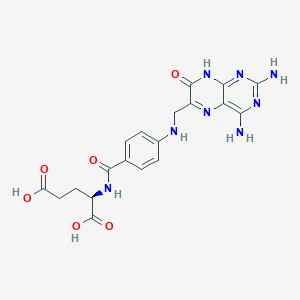

Molecular Formula |

C19H20N8O6 |

|---|---|

Molecular Weight |

456.4 g/mol |

IUPAC Name |

(2R)-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H20N8O6/c20-14-13-15(27-19(21)25-14)26-17(31)11(23-13)7-22-9-3-1-8(2-4-9)16(30)24-10(18(32)33)5-6-12(28)29/h1-4,10,22H,5-7H2,(H,24,30)(H,28,29)(H,32,33)(H5,20,21,25,26,27,31)/t10-/m1/s1 |

InChI Key |

KTRAZHHNSREJAS-SNVBAGLBSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)NCC2=NC3=C(N=C(N=C3NC2=O)N)N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=NC3=C(N=C(N=C3NC2=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: D-myo-Inositol 1-Phosphate Disodium Salt can be synthesized through the hydrolysis of phosphatidylinositol by phospholipase C. This reaction produces inositol phosphates, including D-myo-Inositol 1-Phosphate .

Industrial Production Methods: Industrial production of this compound typically involves the enzymatic hydrolysis of phosphatidylinositol, followed by purification processes to isolate the desired compound .

Types of Reactions:

Hydrolysis: D-myo-Inositol 1-Phosphate can be hydrolyzed to inositol by inositol monophosphatase.

Phosphorylation: It can undergo phosphorylation to form higher-order inositol phosphates.

Common Reagents and Conditions:

Phospholipase C: Used for the hydrolysis of phosphatidylinositol.

Inositol Monophosphatase: Used for the dephosphorylation of inositol phosphates.

Major Products:

Inositol: Formed by the hydrolysis of D-myo-Inositol 1-Phosphate.

Higher-order Inositol Phosphates: Formed by the phosphorylation of D-myo-Inositol 1-Phosphate.

Scientific Research Applications

D-myo-Inositol-1-phosphate, sodium salt is a biochemical utilized in proteomics research . It participates in cellular signaling pathways as a precursor for synthesizing inositol-containing phospholipids and acts as a substrate for enzymes that synthesize inositol polyphosphates, which have a role in intracellular signal transduction . Within cells, D-myo-Inositol-1-phosphate, sodium salt gets phosphorylated into inositol-1,4,5-trisphosphate (IP3), a second messenger responding to extracellular stimuli. IP3 then prompts calcium release from intracellular stores, leading to downstream signaling events . This chemical also helps regulate membrane trafficking and cytoskeletal dynamics, which helps maintain cellular structure and function, and modulates ion channels and neurotransmitter release, thus influencing neuronal signaling processes . Because of its role in these cellular processes, it is valuable for studying the molecular mechanisms behind different physiological and pathological conditions .

Myo-inositol-1-phosphate synthase (MIPS) is an enzyme that catalyzes the first committed and rate-limiting step during inositol biosynthesis .

Scientific Research Applications

- ** দ্বিতীয় messengers:** D-myo-Inositol-1-phosphate, sodium salt is involved in the synthesis of inositol-containing phospholipids and serves as a precursor for inositol polyphosphates, which are key players in intracellular signal transduction . It is phosphorylated to form inositol-1,4,5-trisphosphate (IP3), a second messenger that triggers calcium release from intracellular stores in response to extracellular stimuli .

- GPCR Models: D-myo-inositol 1-phosphate is used in a homogeneous time-resolved fluorescence (HTRF) assay that correlates with existing methods for high-throughput screening . The IP-One assay has been validated on various GPCR models and allows for the measurement of inverse agonist activity and the analysis of PLC-beta activity in nontransfected primary cultures .

- Plant Development: Myo-inositol-1-phosphate synthase (MIPS) is critical for maintaining phosphatidylinositol levels and affects pattern formation in plants . Loss-of-function mutants in the Arabidopsis MIPS1 gene are defective in embryogenesis, cotyledon venation patterning, root growth, and root cap development. The mutant roots also show reduced basipetal auxin transport .

- Regulation of cellular function: D-myo-Inositol-1-phosphate, sodium salt participates in the regulation of membrane trafficking and cytoskeletal dynamics, contributing to the maintenance of cellular structure and function. It also modulates ion channels and neurotransmitter release, influencing neuronal signaling processes .

- Inositol biosynthesis: Myo-inositol-1-phosphate synthase catalyzes the first committed and rate-limiting step in inositol biosynthesis . The reaction generates inositol 1-phosphate, which is then dephosphorylated by an inositol monophosphatase to form myo-inositol .

Mechanism of Action

D-myo-Inositol 1-Phosphate Disodium Salt functions as a second messenger in cellular signaling pathways. It is produced by the hydrolysis of phosphatidylinositol and binds to receptors on the endoplasmic reticulum, leading to the opening of calcium channels and an increase in intracellular calcium levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Inositol Phosphate Derivatives

D-myo-Inositol 1,4,5-Trisphosphate (InsP₃)

- Structure : Contains three phosphate groups at positions 1, 4, and 3.

- Function: A key secondary messenger in calcium signaling. Unlike D-myo-Inositol 1-Phosphate, InsP₃ is derived from phospholipid hydrolysis and acts via IP₃ receptors on the endoplasmic reticulum .

- Synthesis : Prepared via selective benzoylation and trifluorination, yielding a single isomer confirmed by ¹H and ³¹P NMR .

D-myo-Inositol 1-Phosphate Dipotassium Salt

Functional Analogs: Carbohydrate Phosphates

α-D-Glucose-1-Phosphate Disodium Salt (Glc-1-P)

- Structure : Glucose phosphorylated at the C1 position (C₆H₁₁Na₂O₉P).

- Function: Central to glycogen metabolism and the Cori cycle. Unlike D-myo-Inositol 1-Phosphate, Glc-1-P is a substrate for phosphoglucomutase in glycolysis .

- Synthesis : Commercially available as a hydrate (CAS: 56401-20-8) with prices ranging from €450–1280/g .

Trehalose 6-Phosphate Dipotassium Salt (Tre-6-P)

- Structure : Disaccharide phosphorylated at the 6-position.

- Function: Regulates sugar metabolism in plants; structurally distinct from inositol phosphates but shares roles in stress response .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

D-myo-Inositol 1-Phosphate Disodium Salt (DIP) is an important inositol phosphate that plays a significant role in various biological processes. This article explores its biosynthesis, biological functions, and implications in different organisms, particularly in hyperthermophilic microorganisms and plants.

D-myo-Inositol 1-Phosphate is synthesized from glucose-6-phosphate through the action of myo-inositol-1-phosphate synthase (MIPS), which catalyzes the conversion to inositol phosphates. The biosynthetic pathway involves several enzymatic reactions, including the phosphorylation and dephosphorylation of inositol derivatives. Notably, MIPS is a conserved enzyme found across eukaryotic species, indicating its fundamental role in cellular metabolism .

Table 1: Key Enzymes in Inositol Phosphate Biosynthesis

| Enzyme | Function | Organisms Found In |

|---|---|---|

| MIPS (myo-inositol-1-phosphate synthase) | Converts glucose-6-phosphate to inositol phosphate | Unicellular and multicellular eukaryotes |

| I-1-P phosphatase | Dephosphorylates inositol phosphate to myo-inositol | Various eukaryotic species |

Biological Functions

DIP serves multiple biological functions, particularly as an osmolyte in hyperthermophilic organisms. It stabilizes proteins and cellular structures under extreme conditions, such as high temperatures and salinity. Research has shown that DIP accumulates significantly when organisms are exposed to temperatures above 75°C, suggesting its role in thermoprotection .

Case Study: Thermoprotection in Hyperthermophiles

In studies involving Methanococcus igneus and Pyrococcus furiosus, it was observed that the intracellular concentration of DIP increases with elevated external NaCl concentrations and high temperatures. This accumulation helps maintain cellular integrity and function under stress conditions. For example, sodium salts of DIP demonstrated thermoprotective effects on enzymes, recovering activity significantly compared to other salts like NaCl .

Role in Plant Development

In plants, D-myo-Inositol 1-Phosphate is crucial for various developmental processes. It is involved in auxin transport and signaling pathways that regulate growth. Loss-of-function mutants of MIPS in Arabidopsis thaliana exhibited defects in embryogenesis and root development, highlighting the importance of inositol phosphates in plant physiology .

Table 2: Effects of MIPS Mutants on Plant Development

| Mutant Type | Observed Defects | Impact on Development |

|---|---|---|

| mips1 Mutants | Defective embryogenesis, reduced auxin transport | Impaired root growth and patterning |

Q & A

Q. What are the established enzymatic pathways for synthesizing D-myo-Inositol 1-Phosphate in vitro?

D-myo-Inositol 1-Phosphate is synthesized from glucose-6-phosphate via two key enzymes: L-myo-inositol 1-phosphate synthase (INO1) and myo-inositol 1-phosphatase. The synthase catalyzes the cyclization of glucose-6-phosphate to myo-inositol 1-phosphate, which is then dephosphorylated to free myo-inositol. This pathway is critical in plants and mammals, with the phosphatase being a target for lithium ions in bipolar disorder treatments .

Q. How can researchers quantify D-myo-Inositol 1-Phosphate in cellular assays?

Radiolabeled isotopes (e.g., [14C(U)]- or [3H]-labeled forms) are used to trace inositol phosphate dynamics. For example, IP1 (inositol monophosphate) levels in neutrophils exposed to bacterial proteins were measured using liquid scintillation counting after chromatographic separation . Non-radioactive methods include HPLC coupled with mass spectrometry, particularly for analyzing metabolic flux in signaling pathways.

Q. What are the primary research applications of D-myo-Inositol 1-Phosphate in cell signaling studies?

This compound serves as a precursor for higher inositol phosphates (e.g., Ins(1,4,5)P3) and phosphoinositides involved in signal transduction. It is used to study calcium mobilization, membrane trafficking, and downstream kinase activation (e.g., PKC). Comparative studies with structural analogs (e.g., L-myo-Inositol-1,4,5-triphosphate) help dissect isoform-specific signaling roles .

Advanced Research Questions

Q. How do discrepancies in reported enzyme kinetics for myo-inositol 1-phosphatase affect experimental design?

Variability in phosphatase activity (e.g., inhibition by lithium ions) requires careful optimization of buffer conditions (pH, divalent cations) and substrate purity. Researchers should validate enzyme sources (recombinant vs. tissue-extracted) and use internal controls like phosphate release assays to mitigate batch-to-batch variability .

Q. What methodological challenges arise when distinguishing D-myo-Inositol 1-Phosphate from its isomers in complex biological matrices?

Isomeric separation demands high-resolution techniques such as ion-pair chromatography or capillary electrophoresis. Advanced NMR (e.g., 31P-1H correlation spectroscopy) can resolve stereochemical differences. Contradictions in literature data often stem from incomplete chromatographic resolution or cross-reactivity in antibody-based assays .

Q. How can researchers model the metabolic flux of D-myo-Inositol 1-Phosphate in plant stress responses?

Stable isotope tracing (13C/15N-labeled glucose-6-phosphate) combined with kinetic modeling quantifies flux through the INO1 pathway under osmotic stress. Integration with transcriptomic data (e.g., INO1 expression levels) reveals regulatory nodes. Contradictory reports on phytate synthesis rates highlight the need for tissue-specific and temporal resolution in such studies .

Q. What strategies address low solubility of D-myo-Inositol 1-Phosphate disodium salt in high-throughput screening assays?

Co-solvents like DMSO (≤5%) or cyclodextrin-based carriers enhance solubility without disrupting enzyme activity. Pre-incubation at 37°C and vortexing in neutral buffers (pH 7.0–7.4) are recommended. Purity (>98%) must be verified via ion-exchange chromatography to avoid interference from phosphate contaminants .

Data Interpretation and Validation

Q. How should researchers validate conflicting data on lithium’s inhibition of myo-inositol 1-phosphatase?

Replicate assays using recombinant human phosphatase under standardized conditions (e.g., 10 mM Mg2+, pH 7.5) are critical. Discrepancies may arise from species-specific enzyme variants or lithium’s off-target effects on other phosphatases. Cross-validation with lithium-treated neuronal cultures measuring inositol depletion is advised .

Q. What controls are essential when studying D-myo-Inositol 1-Phosphate’s role in bacterial protein-induced neutrophil activation?

Include negative controls with heat-inactivated bacterial proteins and competitive inhibitors (e.g., quercetin for IP3 receptors). Measure baseline IP1 levels in unstimulated neutrophils and validate via siRNA knockdown of phospholipase C isoforms to confirm pathway specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.